molecular formula C13H12N4O2 B12243672 1-(4-methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

1-(4-methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12243672
M. Wt: 256.26 g/mol
InChI Key: CMSAROAKJKOQDV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves the use of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under microwave irradiation . This method offers advantages such as short reaction time and convenient product isolation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous for industrial applications due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyrimidine core .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, pyrazolopyrimidine derivatives have been shown to inhibit specific enzymes involved in inflammatory processes, contributing to their anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include other pyrazolopyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with specific molecular targets, making it a valuable candidate for various scientific and industrial applications .

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C13H12N4O2/c1-16-8-14-12-11(13(16)18)7-15-17(12)9-3-5-10(19-2)6-4-9/h3-8H,1-2H3

InChI Key

CMSAROAKJKOQDV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)OC

Origin of Product

United States

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